2-amino-5-iodo-5H-pyrimidin-4-one

Palladium catalysis C-C bond formation Pyrimidine functionalization

Choose 5-iodoisocytosine for maximum Pd-coupling efficiency. Comparative studies confirm 5-iodopyrimidines outperform bromo/chloro analogs in Suzuki and Sonogashira reactions, minimizing reductive dehalogenation and maximizing product yield. Required starting material for pyrrolidino pseudoisocytidine phosphoramidites, enabling pH-independent DNA triplex formation. Not interchangeable with 5-iodocytosine (CAS 1122-44-7) due to distinct tautomeric hydrogen-bonding faces. Batch-specific NMR, HPLC, and GC certificates ensure unambiguous identity and traceability.

Molecular Formula C4H4IN3O
Molecular Weight 237.00 g/mol
Cat. No. B12356600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-iodo-5H-pyrimidin-4-one
Molecular FormulaC4H4IN3O
Molecular Weight237.00 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=O)C1I)N
InChIInChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9)
InChIKeyTVDAAYQJZACNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-iodo-5H-pyrimidin-4-one (5-Iodoisocytosine) Procurement Guide: Core Properties & Niche Differentiation


2-Amino-5-iodo-5H-pyrimidin-4-one (CAS 3993-79-1), also known as 5-iodoisocytosine, is a halogenated isocytosine derivative bearing an amino group at the 2-position and an iodine atom at the 5-position of the pyrimidin-4-one ring [1]. It serves as a versatile synthetic intermediate for constructing modified nucleoside analogs [2] and as a key building block in Pd-catalyzed cross-coupling reactions, where the 5-iodo substituent confers superior reactivity compared to bromo or chloro analogs [3]. Its tautomeric equilibrium between 1H- and 3H- forms directly influences both its chemical reactivity and the biological properties of its downstream derivatives [3].

Why 2-Amino-5-iodo-5H-pyrimidin-4-one Cannot Be Replaced by Other 5-Halopyrimidinones


In-class halogen substitution at the 5-position of 2-amino-pyrimidin-4-one dramatically alters both synthetic utility and biological readout. The iodine atom provides substantially higher reactivity in palladium-catalyzed cross-coupling than bromine or chlorine, as demonstrated by direct comparative studies [1]. Furthermore, the isocytosine scaffold exhibits a distinct tautomeric preference (1H- vs. 3H-form) compared to the cytosine regioisomer (5-iodocytosine, CAS 1122-44-7), which affects hydrogen-bonding patterns in nucleic acid recognition and consequently the stability of triplex-forming oligonucleotides [2]. In in vivo models of antitumor immunity, the iodo derivative AIPP and bromo derivative ABPP exhibit divergent interferon-induction potency, confirming that halogen identity cannot be casually interchanged [3].

Head-to-Head Evidence: Quantifying Differential Performance of 2-Amino-5-iodo-5H-pyrimidin-4-one vs. Closest Analogs


Suzuki Cross-Coupling Efficiency: Iodo Outperforms Bromo in 2-Amino-5-halo-6-phenylpyrimidin-4-one Series

In a direct comparative study of 2-amino-5-halo-6-phenylpyrimidin-4-ones, the 5-iodo derivative was identified as the most efficient substrate for Pd-catalyzed Suzuki cross-coupling among the halogen series (I > Br > Cl), while the 5-bromo analog was a poor substrate due to competing reductive dehalogenation under basic conditions [1]. The 5-chloro analog exhibited the lowest reactivity [1].

Palladium catalysis C-C bond formation Pyrimidine functionalization

DNA Triplex Stabilization: Pseudoisocytidine Building Block Enables pH-Independent Triple Helix Formation

The pyrrolidino pseudoisocytidine phosphoramidite building block, synthesized from 5-iodoisocytosine (iC3), was incorporated into triplex-forming oligodeoxynucleotides (TFOs). TFOs containing pyrrolidino pseudoisocytidine units (dpψiC-series) exhibited a significant increase in triplex stability compared to unmodified TFOs under physiological conditions [1]. The positive charge on the pyrrolidino ring nitrogen at physiological pH contributes to electrostatic stabilization of the DNA triple helix, a property absent in 5-iodocytosine-derived nucleosides due to their different tautomeric hydrogen-bonding face [1].

Oligonucleotide therapeutics Triplex-forming oligonucleotides (TFOs) Antigene strategy

In Vivo Interferon Induction Potency: Bromo Analog ABPP More Potent Than Iodo Analog AIPP in Normal Mice

In a head-to-head comparison in C3Hf/Kam mice, 2-amino-5-bromo-6-phenyl-4-pyrimidinone (ABPP) was more effective than 2-amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) in inducing interferon production in normal mice, although both compounds exhibited comparable antitumor efficacy against lung metastases at 250 mg/kg i.p. dosing [1]. When mice were whole-body irradiated (WBI), ABPP-treated animals were unable to produce interferon, while both ABPP and AIPP protected against irradiation-enhanced metastasis formation [1].

Immunomodulation Interferon induction Antitumor immunity

Batch Purity and Analytical QC: Commercial Availability at ≥98% Purity with Full Characterization Data

Commercial suppliers offer 2-amino-5-iodo-5H-pyrimidin-4-one at standard purities of 97-98%, with batch-specific quality certificates including NMR, HPLC, and GC analyses . The CAS registry number 3993-79-1 and MDL number MFCD30553794 ensure unambiguous compound identification across vendors [1].

Quality control Analytical chemistry Procurement specification

Optimal Deployment Scenarios for 2-Amino-5-iodo-5H-pyrimidin-4-one Based on Verified Differential Evidence


Pd-Catalyzed Late-Stage Diversification of Pyrimidinone Scaffolds

When a synthetic route requires Suzuki, Sonogashira, or other Pd-mediated cross-coupling at the 5-position of a 2-amino-pyrimidin-4-one core, the 5-iodo derivative (2-amino-5-iodo-5H-pyrimidin-4-one) is the preferred substrate over the 5-bromo or 5-chloro analogs. Direct comparative evidence shows that 5-iodopyrimidines are 'the most efficient substrates' for cross-coupling, while bromo analogs suffer from competing reductive dehalogenation [1]. Procurement of the iodo derivative therefore minimizes failed coupling reactions and maximizes product yield in medicinal chemistry library synthesis.

Synthesis of Pseudoisocytidine Nucleosides for Triplex-Forming Oligonucleotide Therapeutics

5-Iodoisocytosine (iC3) is the required starting material for synthesizing pyrrolidino pseudoisocytidine phosphoramidite building blocks, which enable pH-independent DNA triplex formation at physiological conditions [1]. TFOs incorporating these pseudoisocytidine units show significantly enhanced triplex stability compared to unmodified TFOs [1]. The regioisomeric 5-iodocytosine cannot substitute for this application because it presents a different hydrogen-bonding face incompatible with parallel triplex recognition of G:C base pairs.

Comparative In Vivo Immunomodulatory Studies: Iodo vs. Bromo Pyrimidinone Analogs

For research programs investigating structure-activity relationships among interferon-inducing pyrimidinones, direct comparative data establish that the bromo analog ABPP induces interferon more potently than the iodo analog AIPP in normal mice, yet AIPP may retain activity in irradiated, immunocompromised hosts where ABPP is ineffective [1]. 2-Amino-5-iodo-5H-pyrimidin-4-one serves as the key synthetic precursor to the 6-phenyl iodo derivative AIPP, enabling systematic halogen-comparison studies.

Quality-Controlled Intermediate Supply for Regulated Pharmaceutical R&D

In GLP/GMP-adjacent research environments requiring documented compound identity and purity, 2-amino-5-iodo-5H-pyrimidin-4-one is commercially available at ≥98% purity with batch-specific NMR, HPLC, and GC certificates [1]. The unique CAS registry number (3993-79-1) and MDL identifier (MFCD30553794) provide unambiguous compound traceability, reducing the risk of procurement errors that could arise from confusing this isocytosine derivative with the more common 5-iodocytosine (CAS 1122-44-7) .

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